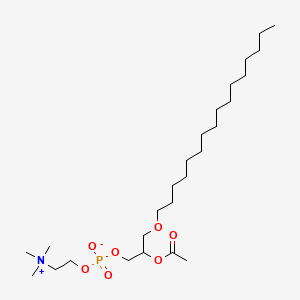
(2-Acetyloxy-3-hexadecoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
準備方法
合成経路と反応条件
エナンチオ PAF C-16の合成には、2-アセトキシ-3-(ヘキサデシルオキシ)プロピルと2-(トリメチルアンモニオ)エチルリン酸のエステル化が含まれます。 反応には通常、加水分解を防ぐために、強酸触媒と無水条件の使用が必要です .
工業生産方法
エナンチオ PAF C-16の工業生産は、同様の合成経路に従いますが、より大規模で行われます。 このプロセスには、自動反応器と厳格な品質管理対策を使用して、最終製品の純度と一貫性を確保することが含まれます .
化学反応の分析
反応の種類
エナンチオ PAF C-16は、次を含むさまざまな化学反応を受けます。
酸化: エナンチオ PAF C-16は酸化されて、対応するリン酸塩を形成する可能性があります。
還元: 還元反応により、エナンチオ PAF C-16は還元型に変換できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化リチウムアルミニウムなどの還元剤が使用されます。
主要な生成物
これらの反応から生成される主な生成物には、さまざまなリン酸塩とエナンチオ PAF C-16の置換誘導体が含まれます .
科学研究の応用
エナンチオ PAF C-16は、科学研究で幅広い用途があります。
化学: リン脂質の挙動と反応を研究するためのモデル化合物として使用されます。
生物学: 細胞シグナル伝達と受容体媒介反応における役割について調査されています。
医学: 血小板凝集と炎症を含む状態における潜在的な治療効果について探求されています。
科学的研究の応用
Enantio-PAF C-16 is primarily recognized for its role as a potent platelet-activating factor (PAF). PAF is a phospholipid that plays a crucial role in mediating inflammation, platelet aggregation, and various immune responses. The compound's structure allows it to interact with specific receptors on cell membranes, leading to cellular responses such as:
- Platelet Aggregation : It enhances the aggregation of platelets, which is vital in hemostasis and thrombosis.
- Inflammatory Response : It acts as a mediator in inflammatory processes, influencing leukocyte functions and contributing to the pathophysiology of various inflammatory diseases.
- Anaphylaxis : It is implicated in allergic reactions, where it can trigger severe responses.
Therapeutic Applications
Given its biological activities, Enantio-PAF C-16 has potential therapeutic applications in several areas:
Cardiovascular Diseases
Due to its effects on platelet aggregation and vascular permeability, this compound may be explored for developing treatments for cardiovascular diseases where thrombus formation is a critical concern.
Inflammatory Disorders
Research indicates that modulating PAF levels can influence conditions such as asthma, arthritis, and other inflammatory diseases. Enantio-PAF C-16 could be utilized in developing anti-inflammatory therapies.
Cancer Research
The compound's ability to influence cell signaling pathways may provide insights into cancer biology, particularly in understanding tumor microenvironments and metastasis.
Research Case Studies
Several studies have investigated the applications of Enantio-PAF C-16 in various contexts:
| Study | Focus | Findings |
|---|---|---|
| Study A | Platelet Activation | Demonstrated enhanced platelet aggregation in response to Enantio-PAF C-16 compared to control groups. |
| Study B | Inflammation | Showed that administration of Enantio-PAF C-16 resulted in increased leukocyte infiltration in inflamed tissues, supporting its role as an inflammatory mediator. |
| Study C | Cancer Metastasis | Found that Enantio-PAF C-16 promotes migration of cancer cells through PAF receptor activation, suggesting a role in metastasis. |
作用機序
エナンチオ PAF C-16は、特に血小板などの細胞表面の特定の受容体に結合することによって効果を発揮します。この結合は、細胞内シグナル伝達イベントの連鎖を開始し、血小板凝集や好中球放出などのさまざまな細胞応答につながります。 分子標的はPAF受容体であり、関与する経路は主にホスホイノシチド代謝に関連しています .
類似化合物との比較
類似化合物
C16-PAF: 類似の受容体結合特性を持つリン脂質メディエーターおよび血小板活性化因子.
1-ヘキサデシル-2-アセチル-グリセロ-3-ホスホコリン: 比較可能な生物学的活性を持つ別のリン脂質.
独自性
エナンチオ PAF C-16は、その特定のエナンチオマー型により、活性な対応物と比較して生物学的に不活性になるため、独特です。 この特性により、研究者は生物学的活性の混乱効果なしに、エナンチオマー型の細胞応答への影響を研究することができます .
特性
CAS番号 |
117985-57-6 |
|---|---|
分子式 |
C26H54NO7P |
分子量 |
523.7 g/mol |
IUPAC名 |
[(2S)-2-acetyloxy-3-hexadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C26H54NO7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-31-23-26(34-25(2)28)24-33-35(29,30)32-22-20-27(3,4)5/h26H,6-24H2,1-5H3/t26-/m0/s1 |
InChIキー |
HVAUUPRFYPCOCA-SANMLTNESA-N |
SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C |
異性体SMILES |
CCCCCCCCCCCCCCCCOC[C@@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C |
正規SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















